molecular formula C20H21N3O2S B2969012 N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-56-3

N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2969012
CAS No.: 688336-56-3
M. Wt: 367.47
InChI Key: WRUZYFJOFOBIAQ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule based on the privileged imidazole heterocyclic scaffold, a structure of high significance in medicinal chemistry . This compound is of interest primarily for early-stage pharmacological and biochemical research. The imidazole ring is a core structure in a wide range of bioactive molecules and known to be a key pharmacophore in various therapeutic agents, including antiprotozoal, antibacterial, and anticancer drugs . The molecular design of this compound, which incorporates a sulfanylacetamide linker and specific benzyl and 4-ethoxyphenyl substituents, suggests potential for investigating structure-activity relationships (SAR), particularly in studies focusing on enzyme inhibition or receptor binding. Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a reference standard in analytical studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-2-25-18-10-8-17(9-11-18)23-13-12-21-20(23)26-15-19(24)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUZYFJOFOBIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl bromide and the imidazole intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the ethoxyphenyl-imidazole intermediate with thiourea in the presence of a base such as sodium hydroxide.

    Benzylation: The final step involves the benzylation of the sulfanyl-imidazole intermediate using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Benzyl chloride, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

The compound N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research, including its use as a building block for synthesizing complex molecules, as a ligand in coordination chemistry, and in biological and medicinal chemistry. It is also being explored for potential therapeutic properties, such as antimicrobial and anticancer activities, and in the development of new materials and specialty chemicals.

Scientific Research Applications

  • Chemistry this compound serves as a crucial building block in synthesizing more complex molecules. Its role as a ligand in coordination chemistry allows it to bind to metal ions, influencing the structure and reactivity of metal complexes.
  • Biology The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The benzyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
  • Medicine this compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry This compound is utilized in developing new materials and as a precursor for synthesizing specialty chemicals.

Reactions

This compound can undergo several chemical reactions:

  • Oxidation Produces sulfoxides and sulfones.
  • Reduction Forms reduced imidazole derivatives.
  • Substitution Creates various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The benzyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structure can be dissected into three key regions:

Imidazole ring substituents : The 4-ethoxyphenyl group at the imidazole 1-position.

Sulfanyl-acetamide linker : A thioether bridge connecting the imidazole to the acetamide.

Acetamide N-substituent : A benzyl group.

Table 1: Structural Comparison of Key Analogues
Compound Name Imidazole Substituent Acetamide N-Substituent Additional Features Evidence Source
N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (Target) 4-ethoxyphenyl Benzyl None N/A
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 4-fluorophenyl 1-naphthyl Fluorine electron-withdrawing group
N-(4-chlorobenzyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide 4-chlorobenzyl 2-fluorophenyl Hydroxymethyl group at imidazole 5-position
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4-chlorophenyl Phenyl Sulfonyl linker, dihydroimidazole ring
N-(1-cyanocyclopentyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 2-methylphenyl 1-cyanocyclopentyl Cyanocyclopentyl group

Key Observations :

  • Imidazole Substituents : The 4-ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., F, Cl) in analogues . Ethoxy may enhance lipophilicity and metabolic stability compared to halogens.
  • Acetamide N-Substituents: Benzyl (target) vs. bulkier groups like naphthyl or cyanocyclopentyl . Bulky substituents may hinder membrane permeability but improve target specificity.
  • Additional Modifications : Hydroxymethyl () or sulfonyl () groups introduce polarity or hydrogen-bonding capacity, influencing solubility and receptor interactions.

Pharmacological Potential (Inferred from Analogues)

While the target compound’s bioactivity is undocumented, structural parallels suggest possible applications:

  • Antimicrobial Activity : Benzimidazole-thioacetamides () exhibit broad-spectrum activity, with electron-deficient aromatic rings enhancing potency .
  • Receptor Binding: Tetrahydroisoquinoline derivatives () demonstrate selective antagonism, suggesting the acetamide core’s versatility in targeting GPCRs.

Physicochemical Properties

  • Molecular Weight : Estimated at ~380–400 g/mol (comparable to ’s 377.44 g/mol).
  • Solubility : The ethoxy group may improve solubility in polar solvents vs. halogenated analogues.
  • Stability : Sulfanyl linkers are prone to oxidation, but aromatic substituents may mitigate this.

Biological Activity

N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of imidazole derivatives. Its unique structure, characterized by a benzyl group, an ethoxyphenyl group, and an imidazole ring linked through a thioacetamide moiety, makes it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies suggest that imidazole derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Anticonvulsant Activity : Research indicates that certain derivatives of N-benzyl-2-acetamidoacetamides show potent anticonvulsant effects, making them potential candidates for epilepsy treatment .
  • Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, indicating potential therapeutic applications in oncology .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial in the context of anticancer and anticonvulsant activities .
  • Protein-Ligand Interactions : The structural components of the compound enhance its binding affinity and specificity towards biological macromolecules, influencing various signaling pathways .

Anticonvulsant Studies

A study published in 1996 demonstrated that N-benzyl-2-acetamidoacetamides exhibited significant protection against maximal electroshock-induced seizures in animal models. The ED50 values for certain derivatives were comparable to established anticonvulsants like phenytoin . The research highlighted the importance of structural features in maximizing anticonvulsant activity.

Antimicrobial Efficacy

Research has shown that imidazole derivatives can effectively inhibit bacterial growth. A recent investigation into this compound revealed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

Studies have indicated that compounds with imidazole rings can disrupt cancer cell metabolism by inhibiting key enzymes involved in cellular proliferation. This compound has been shown to induce apoptosis in cancer cell lines through its action on specific signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticonvulsantInhibition of neuronal excitability
AnticancerInduction of apoptosis

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